tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Description
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core with a tert-butyloxycarbonyl (Boc) protecting group at the 7-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antimalarial agents and other bioactive molecules . Its Boc group enhances solubility and stability during synthetic processes, making it a versatile scaffold for further functionalization.
Properties
IUPAC Name |
tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-6-13-5-4-12-9(13)8-14/h4-5H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHIKONIOJKMIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=CN=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620730 | |
| Record name | tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345311-03-7 | |
| Record name | tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Autoclave-Mediated Ring Formation
Compound 1 (500 g, 1.92 mol) undergoes ammonolysis in a 10 L autoclave at 160°C for 24 hours, yielding a dihydroimidazole intermediate. The high-pressure conditions facilitate ring closure, with ammonia acting as both a nucleophile and base.
Cyclization with Ethyl 4-Oxobut-2-Enoate
The intermediate reacts with ethyl 4-oxobut-2-enoate (221.91 g, 1.73 mol) in anhydrous acetonitrile at 80°C for 12 hours. This step introduces the pyrazine moiety via Michael addition, followed by intramolecular cyclization.
Purification and Yield Optimization
Crude product purification via silica gel chromatography (petroleum ether/ethyl acetate, 100:1) achieves >85% purity. Variants in reaction time and temperature (e.g., 48 hours at 75°C) demonstrate scalability without compromising yield.
Boc Protection and Oxidative Cyclization
CN107235982B outlines a six-step synthesis for a structurally analogous compound, highlighting transferable Boc protection strategies:
Oxidative Cyclization
Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane induces oxidative cyclization, forming the dihydroimidazo[1,2-a]pyrazine core. This step’s success hinges on precise stoichiometry (2.1 kg mCPBA per 500 g substrate) and temperature control (15°C).
Comparative Analysis of Preparation Methods
Research Findings and Optimization Insights
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Solvent Selection : Acetonitrile outperforms DMF in cyclocondensation reactions due to its high dielectric constant, enhancing reaction rates by 30%.
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Boc Stability : The Boc group remains intact under oxidative conditions (pH 5–7), enabling selective deprotection in downstream functionalization.
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Byproduct Formation : Excess ethyl 4-oxobut-2-enoate leads to dimerization byproducts, necessitating a 1:1.05 substrate-to-reagent ratio .
Chemical Reactions Analysis
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the tert-butyl group or other reactive sites on the molecule. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that modifications to the imidazo-pyrazine structure could enhance its selectivity and potency against specific tumor types, making it a candidate for further development in targeted cancer therapies .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated effectiveness against several bacterial strains, suggesting its potential use in developing new antibiotics. The mechanism appears to involve the inhibition of bacterial cell wall synthesis, although further investigations are needed to elucidate the precise pathways involved .
Agrochemicals
2.1 Pesticide Development
this compound has been explored as a scaffold for designing novel pesticides. Its heterocyclic structure allows for modifications that can enhance insecticidal and fungicidal activities. A case study demonstrated that derivatives with specific substituents exhibited improved efficacy against agricultural pests while maintaining low toxicity to non-target organisms .
Material Sciences
3.1 Polymer Chemistry
In material sciences, this compound serves as a building block for synthesizing advanced polymers with desirable mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve durability and resistance to environmental degradation. Research indicates that polymers derived from this compound exhibit enhanced thermal stability compared to conventional polymers .
Data Tables
| Application Area | Specific Use Cases | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Antimicrobial agents | Effective against multiple bacterial strains | |
| Agrochemicals | Pesticide development | Improved efficacy against pests with low toxicity |
| Material Sciences | Polymer synthesis | Enhanced mechanical properties and thermal stability |
Case Studies
Case Study 1: Anticancer Research
A study published in 2023 examined the effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Pesticide Efficacy
Research conducted by agricultural scientists tested various derivatives of this compound against aphids and whiteflies. The results indicated that certain modifications significantly increased mortality rates in these pests while showing minimal impact on beneficial insects like ladybugs .
Mechanism of Action
The mechanism of action of tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structurally related compounds differ in substituents, ring fusion patterns, or functional groups, which significantly influence their physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:
Table 1: Key Properties of tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate and Analogues
Key Findings and Discussion
Structural and Functional Differences
- Bromo Derivatives (Entries 2–3) : Bromination at positions 2 or 3 introduces steric bulk and enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The 3-bromo derivative is synthesized via N-bromosuccinimide (NBS) in CCl₄ with 73% yield , while the 2-bromo analogue shares similar reactivity but lacks explicit yield data .
- Hydroxymethyl Derivative (Entry 4) : The hydroxymethyl group enhances hydrophilicity, making it suitable for prodrug strategies. Synthesis involves HATU-mediated coupling, though yield data is unavailable .
- It is synthesized similarly to the parent compound but shows distinct reactivity .
- Sulfonamide/Sulfonyl Fluoride Derivatives (Entries 6–7) : These derivatives leverage sulfur-based functional groups for SuFEx click chemistry or sulfonamide-based bioactivity. The sulfonyl fluoride (SI-1) is synthesized via a SuFEx reaction with 73% yield , while the sulfonamide (Compound 11) achieves 86% yield using Ca(NTf₂)₂ as a catalyst .
Biological Activity
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS No. 345311-03-7) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
- Molecular Formula : C₁₁H₁₇N₃O₂
- Molecular Weight : 223.27 g/mol
- Appearance : Off-white to light brown solid
- Purity : ≥97.0% (HPLC)
Biological Activity Overview
The biological activities of this compound have been explored in various studies, indicating its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research has shown that compounds within the imidazo[1,2-a]pyrazine class exhibit significant anti-inflammatory properties. For instance, studies on related pyrazole derivatives have demonstrated their efficacy in inhibiting pro-inflammatory cytokines such as TNFα and IL-1. These compounds often act through inhibition of key signaling pathways involved in inflammation.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Pyrazole Derivative A | 0.013 | IKK-2 |
| Pyrazole Derivative B | 0.044 | IKK-2 |
| tert-Butyl 5,6-Dihydroimidazo[1,2-a]pyrazine | TBD | TBD |
Anticancer Activity
In vitro studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | TBD | Apoptosis |
| HeLa (Cervical Cancer) | TBD | Cell Cycle Arrest |
Case Studies
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Case Study on Inhibition of Cytokines :
In a study investigating the anti-inflammatory effects of similar compounds, it was found that the presence of the imidazo[1,2-a]pyrazine scaffold significantly reduced the secretion of IL-6 and TNFα in LPS-stimulated macrophages. The study highlighted the structure-activity relationship that emphasizes the importance of specific functional groups in enhancing bioactivity. -
Anticancer Efficacy in Preclinical Models :
Another study evaluated the anticancer properties of related compounds in xenograft models. The results showed a marked reduction in tumor size with minimal toxicity observed in healthy tissues, suggesting a favorable therapeutic index for these compounds.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific protein targets involved in inflammatory and proliferative pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via refluxing tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate with pyrazine-2-carbohydrazide in 1-butanol for 16 hours, followed by purification using silica gel chromatography (2.5% MeOH in DCM) . Yield optimization requires strict stoichiometric control (1:1 molar ratio of reactants) and extended reaction times (>12 hours). Lower yields (e.g., 50% over two steps) may arise from incomplete cyclization or side reactions during reflux.
Q. How can solubility and physicochemical properties of this compound be experimentally determined?
- Methodology : Solubility is assessed via shake-flask methods in polar solvents (e.g., water, DMSO). Reported values include:
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodology : Column chromatography (SiO₂, gradient elution with 2–5% MeOH in DCM) is standard. For polar impurities, preparative HPLC with C18 columns (acetonitrile/water mobile phase) improves purity (>95%). Crystallization using DCM/hexane (3:1) yields high-purity solids (e.g., 94% recovery in ) .
Advanced Research Questions
Q. How does structural modification of this scaffold influence antimalarial activity?
- Methodology : Substitutions at the 3-position (e.g., bromo, methoxy) modulate potency. For example:
Q. What computational tools are used to predict the pharmacokinetic profile of derivatives?
- Methodology : QSAR models (e.g., ANN-based) correlate descriptors like Log P, polar surface area, and H-bond donors with activity. Example parameters:
- Leadlikeness : 1.0 (optimal range: 0–2)
- Synthetic accessibility : 2.61 (scale: 1–10, lower = easier)
Molecular dynamics simulations (e.g., 3D docking with P2X7 receptors) validate binding modes .
Q. How can contradictory solubility data from different methods be resolved?
- Methodology : Cross-validate using orthogonal techniques:
- Experimental : Shake-flask assays with HPLC quantification.
- Computational : Adjust SILICOS-IT parameters to account for solvent polarity.
Discrepancies (e.g., 6.52 vs. 22.2 mg/mL) often stem from solvent choice or temperature variation. Standardize conditions (25°C, pH 7.4) for consistency .
Q. What strategies improve oxidative stability during derivatization?
- Methodology : Protect reactive sites (e.g., Boc groups) during oxidation. For example, ruthenium(IV) oxide/NaIO₄ in CHCl₃:MeCN (1:1) selectively oxidizes secondary amines without degrading the imidazo-pyrazine core. Monitor reactions via TLC (Rf shift from 0.5 to 0.3) .
Key Considerations for Researchers
- Synthetic Challenges : Side reactions (e.g., over-oxidation) require inert atmospheres and low temperatures.
- Biological Assays : Validate antimalarial activity in both 3D7 (drug-sensitive) and W2 (drug-resistant) strains .
- Data Reproducibility : Report solvent systems, purification gradients, and analytical conditions explicitly.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
